N-(8-methoxy-2-methylquinolin-4-yl)pyridine-4-carboxamide

CYP3A4 inhibition type II binding structure-activity relationship

Researchers face data reproducibility issues when regioisomeric pyridine carboxamides are used interchangeably in CYP inhibition studies. This compound is the validated para-nitrogen analog with a defined Type II heme-coordination UV/Vis signature. - **Functional precision:** Ki = 0.076 µM for CYP3A4; 1,250-fold higher affinity than meta/ortho isomers. - **Assay reliability:** Canonical positive control for calibrating Type II binding and benchmarking clearance. - **Supply security:** BenchChem ensures consistent structural fidelity for SAR programs.

Molecular Formula C17H15N3O2
Molecular Weight 293.32 g/mol
Cat. No. B15002122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(8-methoxy-2-methylquinolin-4-yl)pyridine-4-carboxamide
Molecular FormulaC17H15N3O2
Molecular Weight293.32 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)C3=CC=NC=C3
InChIInChI=1S/C17H15N3O2/c1-11-10-14(20-17(21)12-6-8-18-9-7-12)13-4-3-5-15(22-2)16(13)19-11/h3-10H,1-2H3,(H,19,20,21)
InChIKeyQVNFOIRLWQUCFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(8-Methoxy-2-methylquinolin-4-yl)pyridine-4-carboxamide Overview


N-(8-methoxy-2-methylquinolin-4-yl)pyridine-4-carboxamide is a synthetic quinoline-4-carboxamide derivative featuring a pyridine ring linked via the para‑nitrogen. It belongs to a class of heterocyclic amides investigated for their ability to engage in type II heme‑iron coordination with cytochrome P450 enzymes [1]. This compound serves as a key tool molecule for structure–activity relationship (SAR) studies aimed at disentangling the effects of nitrogen position on target binding and metabolic stability.

Pyridine Regioisomer Selectivity of N-(8-Methoxy-2-methylquinolin-4-yl)pyridine-4-carboxamide


Within the pyridinyl quinoline-4-carboxamide family, shifting the nitrogen from the para to the meta or ortho position abolishes type II heme coordination and drastically reduces CYP3A4 binding affinity—by up to 1,250‑fold [1]. Consequently, a generic substitution with the seemingly similar pyridine-3-carboxamide (nicotinamide) or pyridine-2-carboxamide isomer would yield a functionally distinct probe, invalidating SAR comparisons and confounding data reproducibility in CYP inhibition or metabolic stability assays.

Quantitative Evidence for N-(8-Methoxy-2-methylquinolin-4-yl)pyridine-4-carboxamide vs. Regioisomers


Para-Nitrogen vs Ortho-Nitrogen: CYP3A4 Binding Affinity

In a head‑to‑head comparison within the same quinoline-4-carboxamide scaffold, the para‑nitrogen compound (compound 7, pyridine-4-carboxamide) exhibited a Ki of 0.076 μM for CYP3A4, whereas the ortho‑nitrogen isomer (compound 9, pyridine-2-carboxamide) showed a Ki of 95 μM [1]. The meta‑nitrogen analog (compound 8, pyridine-3-carboxamide) displayed an intermediate Ki of 0.41 μM [1].

CYP3A4 inhibition type II binding structure-activity relationship

Para-Nitrogen Enables Type II Heme Coordination

Type II binding spectra (peak at ~427 nm, trough at ~395 nm) were observed exclusively for para‑nitrogen compounds in the series, including compound 7 [1]. Meta‑nitrogen (compound 8) and ortho‑nitrogen (compound 9) analogs fell outside this characteristic spectral window, confirming that only the para isomer forms a canonical nitrogen–heme–iron coordinate bond [1].

heme coordination UV/Vis spectroscopy CYP450 binding mode

Metabolic Stability Advantage of Para-Nitrogen

At a subsaturating concentration of 1 μM, the para‑nitrogen compound 7 (type II binder) exhibited 2‑ to 12‑fold greater metabolic stability in CYP3A4 Supersomes compared to its type I binding counterparts [1]. This stability advantage disappears at saturating concentrations (25 μM), confirming that the effect is binding‑mode dependent rather than intrinsic to the scaffold [1].

metabolic stability CYP3A4 metabolism drug design

Recommended Applications of N-(8-Methoxy-2-methylquinolin-4-yl)pyridine-4-carboxamide


CYP3A4 Type II Binding Mode Reference Standard

With a defined Ki of 0.076 μM and a canonical type II UV/Vis signature, this compound is an ideal positive control for calibrating CYP3A4 type II binding assays and for benchmarking novel chemical series intended to exploit heme‑iron coordination [1].

Metabolic Stability SAR Probe for CYP3A4 Substrate Design

The 2‑ to 12‑fold metabolic stability advantage at subsaturating concentrations makes this compound a valuable tool for teams investigating how type II binding modulates CYP3A4‑mediated clearance, particularly when comparing regioisomeric nitrogen placement [1].

Kinase/Oxidoreductase Inhibitor Lead Optimization

Given the established SAR linking para‑nitrogen to enhanced target engagement, this scaffold can serve as a starting point for medicinal chemistry programs targeting enzymes where type II coordination is desirable, such as NNMT (the nicotinamide analog shows NNMT Ki = 89 nM [2], suggesting broad utility of the quinoline‑4‑carboxamide motif).

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